molecular formula C11H12O2S2 B14331710 2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 104664-79-1

2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide

Katalognummer: B14331710
CAS-Nummer: 104664-79-1
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: NDAPHGBTSORKHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of sulfolenes Sulfolenes are cyclic organic chemicals with a sulfone functional group This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a sulfone group, which is a sulfur atom double-bonded to two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of a thiophene derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then undergoes cyclization to form the desired sulfolene compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various chemical reactions, including oxidation and reduction, which can modulate the activity of enzymes and other proteins. Additionally, the thiophene ring can interact with biological membranes and other cellular components, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dihydrothiophene 1,1-dioxide: A simpler sulfolene compound without the methyl and phenylsulfanyl substituents.

    3-Methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide: A nitro-substituted sulfolene with different chemical properties.

    2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxide:

Uniqueness

2-Methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of both a methyl and a phenylsulfanyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

104664-79-1

Molekularformel

C11H12O2S2

Molekulargewicht

240.3 g/mol

IUPAC-Name

2-methyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C11H12O2S2/c1-9-7-11(8-15(9,12)13)14-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI-Schlüssel

NDAPHGBTSORKHS-UHFFFAOYSA-N

Kanonische SMILES

CC1C=C(CS1(=O)=O)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.